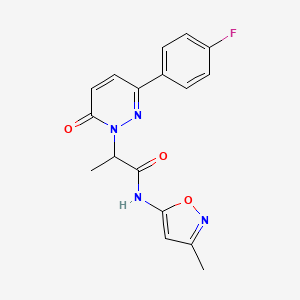
2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-methylisoxazol-5-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-methylisoxazol-5-yl)propanamide is a useful research compound. Its molecular formula is C17H15FN4O3 and its molecular weight is 342.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-methylisoxazol-5-yl)propanamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C19H19FN4O2
- Molecular Weight : 380.4 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular functions.
- Receptor Modulation : It has been suggested that the compound can bind to various receptors, altering signaling pathways that regulate cell growth and apoptosis.
- Gene Expression Alteration : The compound may influence the expression of genes related to cancer progression and other diseases.
Anticancer Activity
Several studies have investigated the anticancer potential of this compound:
- Cell Line Studies : In vitro studies demonstrated that the compound exhibits significant cytotoxicity against various cancer cell lines, including breast (MDA-MB-468 and MCF-7) and colon (HT29 and HCT-116) cancer cells. Notably, it showed low micromolar GI50 values, indicating potent growth inhibition .
| Cell Line | GI50 (μM) | Sensitivity |
|---|---|---|
| MDA-MB-468 | <1 | High |
| MCF-7 | 1.5 | Moderate |
| HT29 | 2.0 | Moderate |
| HCT-116 | 2.5 | Moderate |
Antimicrobial Activity
The compound also demonstrated antimicrobial properties:
- Inhibition Studies : It was effective against several bacterial strains, including Staphylococcus aureus and Escherichia coli, with IC50 values indicating substantial antibacterial activity .
| Bacterial Strain | IC50 (μM) |
|---|---|
| Staphylococcus aureus | 9 x 10^-8 |
| Escherichia coli | 1 x 10^-7 |
Case Studies
A notable study explored the effects of this compound in a murine model of cancer. Mice treated with the compound showed a significant reduction in tumor size compared to controls, suggesting its potential as an effective therapeutic agent .
Safety and Toxicity
While promising, the safety profile of the compound remains under investigation. Preliminary toxicity studies indicate that at therapeutic doses, adverse effects are minimal; however, further studies are needed to establish a comprehensive safety profile.
Propiedades
IUPAC Name |
2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]-N-(3-methyl-1,2-oxazol-5-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN4O3/c1-10-9-15(25-21-10)19-17(24)11(2)22-16(23)8-7-14(20-22)12-3-5-13(18)6-4-12/h3-9,11H,1-2H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGIYYQSIZHJGAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)NC(=O)C(C)N2C(=O)C=CC(=N2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













